![molecular formula C11H14N2O4S B2688126 3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396684-01-7](/img/structure/B2688126.png)
3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, also known as MPB, is a chemical compound that has been studied extensively for its potential use in scientific research. MPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Properties
Research on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in PDT. These properties suggest their application in targeting cancer cells and tumors with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2021; Öncül, Öztürk, & Pişkin, 2022).
Antiproliferative Activity
Studies on N-substituted benzenesulfonamides derivatives, including those with methoxy groups, have explored their antiproliferative activities against various tumor cell lines. These compounds show potential as lead anticancer agents, indicating their significance in developing new therapeutic strategies for cancer treatment (Motavallizadeh et al., 2014).
Synthesis and Characterization of Sulfonamide Derivatives
The synthesis and characterization of benzenesulfonamide derivatives, including those with methoxy groups, have been extensively studied. These compounds' structural and chemical properties have been explored through various spectroscopic and analytical methods, laying the groundwork for their application in different scientific and medicinal fields (Sreenivasa et al., 2014).
Antifungal and Antibacterial Activities
Benzenesulfonamides have been investigated for their potential antifungal and antibacterial activities. Novel compounds synthesized for this purpose have shown promising results against specific fungal species and bacterial strains, suggesting their use in treating infections and developing new antimicrobial agents (Gupta & Halve, 2015).
Mechanism of Action
Mode of action
The pyrrolidine ring and the benzenesulfonamide group in its structure could interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide”. Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and therapeutic potential .
Result of action
Compounds with similar structures have been found to exhibit a range of biological activities .
properties
IUPAC Name |
3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-9-3-2-4-10(6-9)18(15,16)13-8-5-11(14)12-7-8/h2-4,6,8,13H,5,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAYGOJWNOMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.